molecular formula C12H16FNO2 B4034682 N-(3-ethoxypropyl)-2-fluorobenzamide

N-(3-ethoxypropyl)-2-fluorobenzamide

Cat. No.: B4034682
M. Wt: 225.26 g/mol
InChI Key: CGIRBJJCKVUOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxypropyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and an ethoxypropyl group attached to the nitrogen atom of the amide group. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with 3-ethoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature to 40°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as sodium amide (NaNH₂) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3-ethoxypropanoic acid or 3-ethoxypropionaldehyde.

    Reduction: Formation of N-(3-ethoxypropyl)-2-fluoroaniline.

    Substitution: Formation of N-(3-ethoxypropyl)-2-aminobenzamide or N-(3-ethoxypropyl)-2-thiobenzamide.

Scientific Research Applications

N-(3-ethoxypropyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-2-fluorobenzamide involves its interaction with specific molecular targets in biological systems. The fluorine atom on the benzene ring can enhance the compound’s binding affinity to certain enzymes or receptors. The ethoxypropyl group can influence the compound’s solubility and membrane permeability, facilitating its transport within biological systems. The amide bond can participate in hydrogen bonding interactions with target proteins, modulating their activity and function.

Comparison with Similar Compounds

N-(3-ethoxypropyl)-2-fluorobenzamide can be compared with other benzamide derivatives such as:

    N-(3-ethoxypropyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    N-(3-ethoxypropyl)-2-methylbenzamide: Contains a methyl group instead of fluorine, influencing its hydrophobicity and interaction with biological targets.

    N-(3-ethoxypropyl)-2-nitrobenzamide: Contains a nitro group, which can significantly alter its electronic properties and reactivity.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

N-(3-ethoxypropyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-2-16-9-5-8-14-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIRBJJCKVUOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-ethoxypropyl)-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-ethoxypropyl)-2-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-ethoxypropyl)-2-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-ethoxypropyl)-2-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-ethoxypropyl)-2-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3-ethoxypropyl)-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.